molecular formula C27H38O7 B1257963 pseudopterosin D CAS No. 104855-22-3

pseudopterosin D

Cat. No. B1257963
CAS RN: 104855-22-3
M. Wt: 474.6 g/mol
InChI Key: OVRNRPYWXUWKRY-MNOHNQJBSA-N
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Description

pseudopterosin D is a natural product found in Antillogorgia elisabethae and Pseudopterogorgia with data available.

Scientific Research Applications

Cyclodextrin Formulation and Pharmacodynamics

Pseudopterosin A, a compound similar to Pseudopterosin D, showed a significant increase in cell proliferation when treated in human umbilical vein endothelial cell cultures. This suggests potential pharmacodynamic applications, particularly when formulated with hydroxypropyl-β-cyclodextrin, which significantly enhances its potency compared to other solvents like DMSO (Day et al., 2013).

Anti-inflammatory and Cancer Cell Inhibition

Pseudopterosins, including Pseudopterosin D, have shown promising results in inhibiting key inflammatory signaling pathways such as nuclear factor κB (NF-κB). This inhibition leads to a reduction in the production of pro-inflammatory cytokines in leukemia and breast cancer cells. Interestingly, the mechanism of action seems to involve the activation of the glucocorticoid receptor, suggesting a novel approach for therapies against diseases like triple-negative breast cancer (Sperlich et al., 2017; Sperlich & Teusch, 2018).

Neuromodulatory Properties

Studies have indicated that compounds like Pseudopterosin A might have neuromodulatory properties during oxidative stress, a mechanism that could be similar for Pseudopterosin D. This research demonstrated that Pseudopterosin A mitigates the reduction of neuronal activity under stress, suggesting its potential role as a novel neuromodulatory agent (Caplan et al., 2016).

Biosynthesis and Biological Activity

The biosynthesis of Pseudopterosins occurs in the symbionts of coral species, particularly in dinoflagellate Symbiodinium sp. This finding is crucial for understanding the ecological and physiological roles of these compounds in marine environments and could be pivotal in biotechnological applications for sustainable production (Mydlarz et al., 2003; Kohl et al., 2003).

Wound Healing and Anti-Inflammatory Applications

Pseudopterosins, including Pseudopterosin D, have demonstrated significant anti-inflammatory and wound healing properties. Studies have suggested mechanisms involving the modulation of G protein-coupled receptors and adenosine receptors, which contribute to their therapeutic effects in promoting wound healing and reducing inflammation (Moya & Jacobs, 2007; Day & Jacobs, 2009).

properties

CAS RN

104855-22-3

Product Name

pseudopterosin D

Molecular Formula

C27H38O7

Molecular Weight

474.6 g/mol

IUPAC Name

[(3R,4R,5R,6S)-6-[[(4R,6S,6aR,9S)-2-hydroxy-3,6,9-trimethyl-4-(2-methylprop-1-enyl)-5,6,6a,7,8,9-hexahydro-4H-phenalen-1-yl]oxy]-4,5-dihydroxyoxan-3-yl] acetate

InChI

InChI=1S/C27H38O7/c1-12(2)9-17-10-14(4)18-8-7-13(3)20-22(18)21(17)15(5)23(29)26(20)34-27-25(31)24(30)19(11-32-27)33-16(6)28/h9,13-14,17-19,24-25,27,29-31H,7-8,10-11H2,1-6H3/t13-,14-,17-,18+,19+,24-,25+,27-/m0/s1

InChI Key

OVRNRPYWXUWKRY-MNOHNQJBSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@H](C[C@@H](C3=C(C(=C(C1=C23)O[C@H]4[C@@H]([C@H]([C@@H](CO4)OC(=O)C)O)O)O)C)C=C(C)C)C

SMILES

CC1CCC2C(CC(C3=C(C(=C(C1=C23)OC4C(C(C(CO4)OC(=O)C)O)O)O)C)C=C(C)C)C

Canonical SMILES

CC1CCC2C(CC(C3=C(C(=C(C1=C23)OC4C(C(C(CO4)OC(=O)C)O)O)O)C)C=C(C)C)C

synonyms

OAS-1000
pseudopterosin A
pseudopterosin B
pseudopterosin C
pseudopterosin D
pseudopterosin E
pseudopterosins

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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